Ferric arsenate

Overview

Description

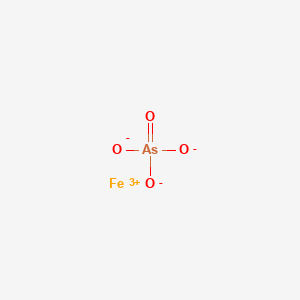

Ferric arsenate is a green or brown powder . It is insoluble in water and is toxic by ingestion and inhalation . It is also a strong irritant . It is used in the manufacture of insecticides .

Synthesis Analysis

The complexation of arsenate with ferric ion has been studied . Arsenate solutions were prepared to react with ferric ion under various pH and temperature conditions . The formation of ferric–arsenate complex was examined using UV-Vis spectroscopy . The complex substance was proposed to exist as FeH2AsO42+ and FeHAsO4+, which transformed into gel-like material under higher pH (pH ≥ 2.38) or higher temperature (T ≥ 90 °C) .

Molecular Structure Analysis

The solid phase of the gel-like material was verified as poorly crystallized ferric arsenate by XRF, XRD, and FTIR . The X-ray powder diffraction (XRD) pattern of it consists of two broad peaks similar to those of two-line ferrihydrite, but clearly different .

Chemical Reactions Analysis

The reaction energies and activation barriers for three modes of arsenate adsorption to ferric hydroxides were calculated . Gibbs free energies of reaction depended on the net charge of the complexes, which is a function of the system pH value .

Physical And Chemical Properties Analysis

Ferric arsenate is a green or brown powder . It is insoluble in water . The neutralization of equimolar (0.1 M) Fe (III)-As (V) acidic sulfate or nitrate solutions at 22 °C (295 K) over the pH range 2 to 8 yielded a predominantly poorly-crystalline ferric arsenate .

Scientific Research Applications

Arsenic Removal and Immobilization

Ferric arsenate plays a crucial role in arsenic removal and immobilization, especially in smelting wastewater from nonferrous smelting industries. It acts as an intermediate in the disposal of arsenic-containing wastewater. Research shows a strategy for removing and immobilizing arsenic using copper slag by in situ encapsulation of ferric arsenate with silica gel, achieving high arsenic removal efficiency (Yongkui Li et al., 2020).

Phase Transformations

Studies on scorodite, ferric arsenate, and arsenical ferrihydrite, which are arsenic carriers in various environments, explore the solubility and stability of these compounds. They are commonly used in metallurgical industries to control arsenic in effluents. The research provides insights into their formation and transformations, which are crucial for understanding arsenic mobility (D. Paktunc et al., 2008).

Iron Electrocoagulation

Investigations into the generation of ferrous and ferric ions during iron electrocoagulation, a method relevant for arsenate removal, reveal that Fe2+ is produced at the iron anode. This research is significant for understanding the efficiency and mechanisms of contaminant removal processes (D. Lakshmanan et al., 2009).

Atomic Structure Analysis

The local atomic structure of short-range ordered ferric arsenate has been studied using extended X-ray absorption fine structure spectroscopy. This research is vital for understanding the formation and stability of ferric arsenate in acid mine waste environments (C. Mikutta et al., 2013).

Arsenate Removal from Drinking Water

Graphene oxide/ferric hydroxide composites have been developed for effective arsenate removal from contaminated drinking water. This innovative approach demonstrates the potential for using nanomaterials in water purification technologies (Kai Zhang et al., 2010).

Complexation with Ferric Ion

The complexation of arsenate with ferric ion in aqueous solutions has been studied, providing valuable insights into the interactions between arsenic and iron, which are crucial for understanding arsenic fate and solubility in water (Jinqin Yang et al., 2015).

Stability of Ferrihydrite

Research on the stability of ferrihydrite in the presence of coprecipitated arsenate sheds light on the long-term stability of arsenate-accumulated ferrihydrite, a critical aspect for environmental remediation and waste management strategies (Zhao-hui Wang et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

iron(3+);arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Fe/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMWYBEJWFCJI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsFeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881412 | |

| Record name | Ferric arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric arsenate is a green or brown powder. It is insoluble in water. It is toxic by ingestion and inhalation and is a strong irritant. It is used in the manufacture of insecticides., Dihydrate: Green or brown solid; [Hawley] Grey crystals; [MSDSonline] | |

| Record name | FERRIC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

The solubility of ferric arsenate (FeAsO4) was studied at 25-73 °C and pH 3.5-11 with regard to removal of arsenic from waste waters; solubility is negligible in neutral soln. However, it was 4.4X10-6 and 3.8X10-2 g-ion/L at 73 °C and pH 3 and 11, respectively. | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg] | |

| Record name | Ferric arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ferric arsenate | |

Color/Form |

The solid is a green or brown powder. | |

CAS RN |

10102-49-5 | |

| Record name | FERRIC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RP738747J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: decomposes /Dihydrate/ | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.